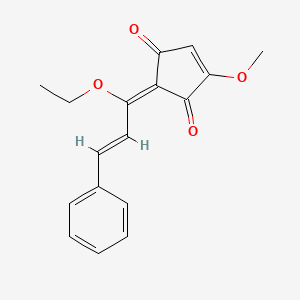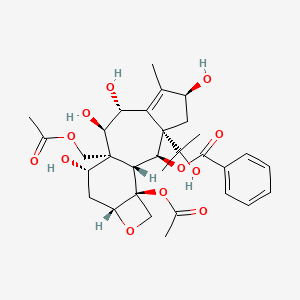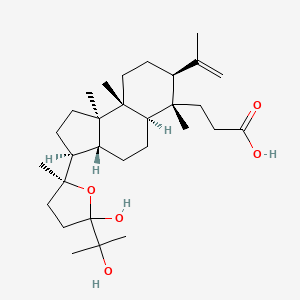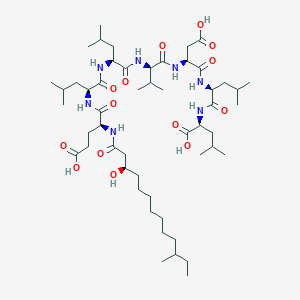
PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions. It is intended for use as an internal standard for the quantification of PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns featuring deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. It is intended for use as an internal standard for the quantification of PtdIns-(3)-P1 by GC- or LC-mass spectrometry. This synthetic standard compound contains the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound.
Properties
Molecular Formula |
C41H10D62O16P2 · 2NH4 |
|---|---|
Molecular Weight |
981.4 |
InChI |
InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |
InChI Key |
XAERIJXJLCXLHF-OXJKCHDUSA-N |
SMILES |
O[C@@H]1[C@@H](OP(O)([O-])=O)[C@@H](O)[C@@H](OP([O-])(OC[C@H](OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([ |
Synonyms |
DPPI-3-P-d62; Phosphatidylinositol-3-phosphate C16-d62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)




![[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B1151825.png)
